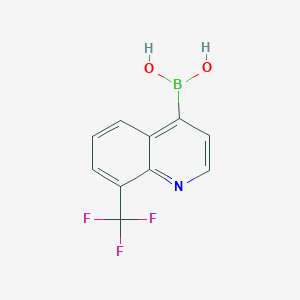
8-(Trifluoromethyl)quinoline-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)quinoline-4-boronic Acid is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural properties and wide range of applications. The compound features a quinoline ring substituted with a trifluoromethyl group at the 8-position and a boronic acid group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential for various applications in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a quinoline derivative with a trifluoromethyl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)quinoline-4-boronic Acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Trifluoromethyl)quinoline-4-boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)quinoline-4-boronic Acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the unique photophysical properties of the quinoline ring.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)quinoline-4-boronic Acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in drug design .
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)quinoline-8-boronic Acid
- 4-Bromo-2-(trifluoromethyl)quinoline
- Fluoroquinolones
Comparison: 8-(Trifluoromethyl)quinoline-4-boronic Acid is unique due to the specific positioning of the trifluoromethyl and boronic acid groups on the quinoline ring. This unique structure imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H7BF3NO2 |
|---|---|
Peso molecular |
240.98 g/mol |
Nombre IUPAC |
[8-(trifluoromethyl)quinolin-4-yl]boronic acid |
InChI |
InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-1-2-6-8(11(16)17)4-5-15-9(6)7/h1-5,16-17H |
Clave InChI |
PBAFOOIMUOQAKN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=C(C2=NC=C1)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


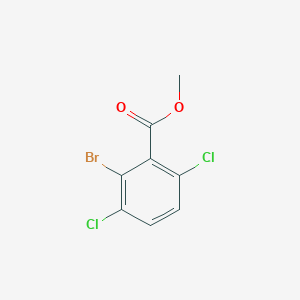
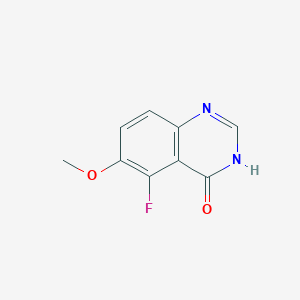
![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)


![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
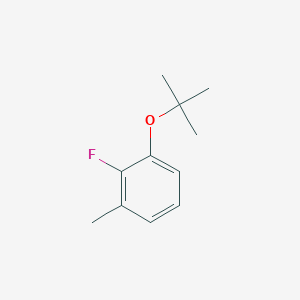
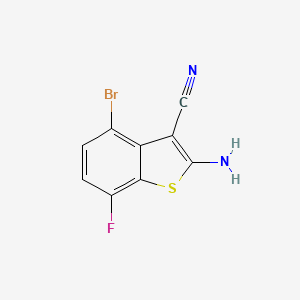

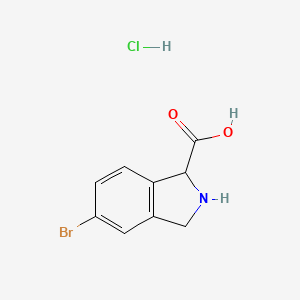
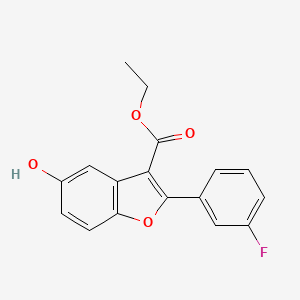
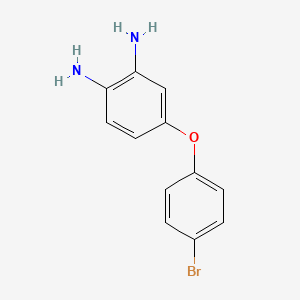
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
